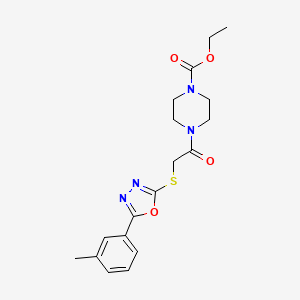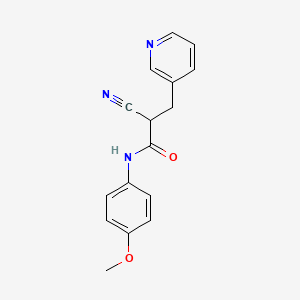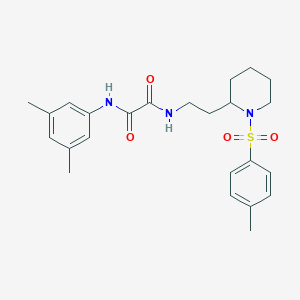
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, also known as BBP or BBP-12, is a synthetic compound that belongs to the family of benzimidazole derivatives. BBP has been found to exhibit a range of biological activities and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the modulation of immune system function. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has several advantages for use in lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile also has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for research on 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for a range of diseases. Additionally, the development of new derivatives of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile with improved properties and efficacy is an area of ongoing research.
Synthesis Methods
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile can be synthesized through a multistep process involving the reaction of 4-butoxyaniline with 2-mercaptobenzimidazole, followed by the reaction of the resulting intermediate with ethyl acetoacetate and finally, the reaction of the resulting product with cyanogen bromide. The synthesis of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been optimized to yield high purity and yield.
Scientific Research Applications
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has been extensively studied for its potential applications in scientific research, including cancer research, neurodegenerative disease research, and cardiovascular disease research.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile involves the condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane to form the corresponding Schiff base, which is then cyclized with cyanogen bromide to yield the benzimidazole ring. The resulting benzimidazole derivative is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "4-butoxybenzaldehyde", "1,3-diaminopropane", "cyanogen bromide", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: Condensation of 4-butoxybenzaldehyde with 1,3-diaminopropane in ethanol to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with cyanogen bromide in acetonitrile to yield the benzimidazole ring.", "Step 3: Reaction of the benzimidazole derivative with ethyl cyanoacetate in ethanol to form the final product, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile." ] } | |
CAS RN |
476211-01-5 |
Product Name |
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile |
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.391 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)16(13-21)20-22-17-6-4-5-7-18(17)23-20/h4-11,24H,2-3,12H2,1H3,(H,22,23)/b19-16- |
InChI Key |
XCCKVVWUZZZDJE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)

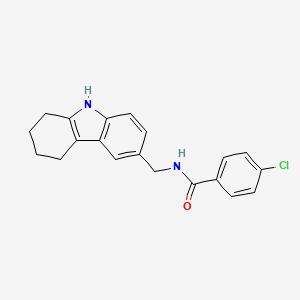
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)
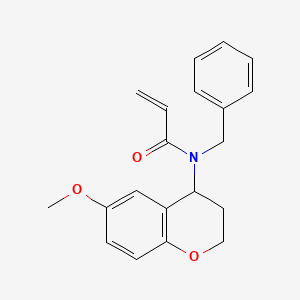
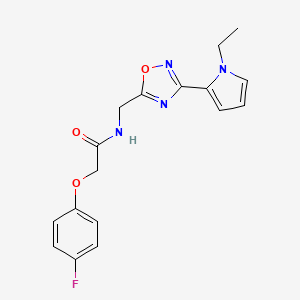
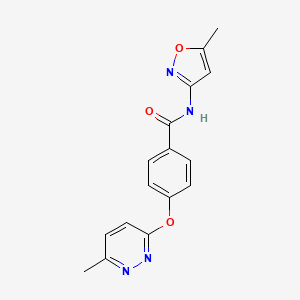
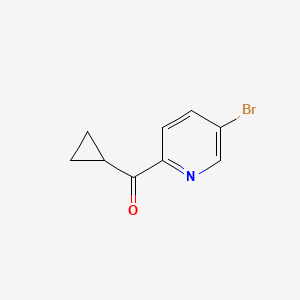
![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)
